molecular formula C24H20N4O3 B5651185 N-[3-(acetylamino)phenyl]-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-[3-(acetylamino)phenyl]-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5651185
M. Wt: 412.4 g/mol
InChI Key: CTUDOHAZZBDTDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[3-(Acetylamino)phenyl]-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves multiple steps including reduction, acetylation, ethylation, and condensation. For instance, Gong Fenga (2007) describes the synthesis of a related acetamide, highlighting improvements in reduction, acetylation, and ethylation methods to enhance yield and purity (Gong Fenga, 2007).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves various spectroscopic techniques. Almutairi et al. (2018) characterized similar compounds using different analytical tools, providing insights into the molecular structure and its implications (M. Almutairi et al., 2018).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions. For example, Hussein et al. (2009) explored reactions leading to the formation of pyridine derivatives and bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety, indicating the reactivity of related acetamides (A. Hussein et al., 2009).

Physical Properties Analysis

The physical properties of such compounds can be assessed through crystallography and other techniques. Bąkowicz & Turowska-Tyrk (2009) investigated the crystal structures of similar compounds, providing insights into their physical properties (Julia Bąkowicz & I. Turowska-Tyrk, 2009).

Chemical Properties Analysis

The chemical properties of such acetamides can be explored through various experimental and computational methods. Gouda et al. (2022) performed a detailed analysis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, including its hydrogen bonding, stacking, and halogen bonding interactions, which are crucial for understanding the chemical properties (M. Gouda et al., 2022).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-16(29)25-20-7-4-8-21(14-20)26-23(30)15-28-24(31)12-11-22(27-28)19-10-9-17-5-2-3-6-18(17)13-19/h2-14H,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUDOHAZZBDTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

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